N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a hydroxy-substituted phenylpentyl chain, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps:
Formation of the Hydroxy-Substituted Phenylpentyl Chain: This step often starts with the alkylation of a phenyl ring, followed by functional group transformations to introduce the hydroxy group.
Chlorination of the Aromatic Ring: The 3-chloro-4-methylphenyl moiety can be synthesized through selective chlorination of a methyl-substituted benzene derivative.
Oxalamide Formation: The final step involves the coupling of the two synthesized intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Implementing methods such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary or secondary amines from the oxalamide group.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)urea: Similar structure but with a urea group instead of an oxalamide.
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)carbamate: Contains a carbamate group, offering different reactivity and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-7-8-17(13-18(14)21)23-20(26)19(25)22-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13,16,24H,9-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWMTJFWRHVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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